molecular formula C12H17Cl2N3 B14037913 (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B14037913
M. Wt: 274.19 g/mol
InChI Key: KIZVXZXZUANFAT-XRIOVQLTSA-N
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Description

(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine and pyrrolopyridine derivatives. The synthetic route may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.

    Attachment of the Pyrrolopyridine Core: This step may involve coupling reactions using reagents such as palladium catalysts.

    Purification and Crystallization: The final product is often purified using techniques like recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: For consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine derivatives with additional functional groups.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to receptor sites and modulating their activity.

    Signaling Pathways: Influencing cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrrolopyridine rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

3-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-3-10(13-5-1)7-9-8-15-12-11(9)4-2-6-14-12;;/h2,4,6,8,10,13H,1,3,5,7H2,(H,14,15);2*1H/t10-;;/m0../s1

InChI Key

KIZVXZXZUANFAT-XRIOVQLTSA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl

Origin of Product

United States

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